molecular formula C11H21NO4 B15111434 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester CAS No. 85908-97-0

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester

Cat. No.: B15111434
CAS No.: 85908-97-0
M. Wt: 231.29 g/mol
InChI Key: GVROIRXPCGJMQI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-[[(1,1-dimethylethoxy)carbonyl]amino]pentanoic acid methyl ester (CAS: 27219-07-4) is a methyl ester derivative of a pentanoic acid backbone featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 5-position. The BOC group is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions . The molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol .

Synthetic Relevance This compound serves as a key intermediate in peptide synthesis and pharmaceutical development. Its ester functionality enhances solubility in organic solvents, facilitating reactions in non-polar media, while the BOC group safeguards the amine during multi-step syntheses .

Properties

CAS No.

85908-97-0

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-6-5-7-9(13)15-4/h5-8H2,1-4H3,(H,12,14)

InChI Key

GVROIRXPCGJMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases such as hydrochloric acid or sodium hydroxide.

    Deprotection: Achieved using strong acids like trifluoroacetic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Hydrolysis: Produces 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid.

    Deprotection: Yields 5-aminoPentanoic acid methyl ester.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester involves its conversion to active forms through hydrolysis and deprotection reactions. The free amine and carboxylic acid groups can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights critical differences between the target compound and its analogues:

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight Key Differences Reference
5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentanoic acid methyl ester (27219-07-4) BOC-protected 5-amino, methyl ester C₁₀H₁₉NO₄ 217.26 Baseline compound for comparison
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-oxo-pentanoic acid methyl ester (101669-78-7) BOC-protected 4-amino, 3-oxo group C₁₁H₁₉NO₅ 245.27 Oxo group at 3-position increases polarity and reactivity toward nucleophiles
2-Pentenoic acid, 5-cyclohexyl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (139628-22-1) Cyclohexyl substituent, α,β-unsaturated ester C₁₇H₂₉NO₄ 311.42 Unsaturation (C=C) enhances conjugation; cyclohexyl group increases hydrophobicity
(E)-5-[3-[[BOC-amino]phenyl]-2-penten-4-ynoic acid methyl ester (1346606-47-0) Aromatic phenyl, triple bond C₁₈H₂₁NO₄ 315.36 Triple bond enables click chemistry; phenyl group introduces aromatic π-π interactions
5-Oxo-3-[(phenylmethoxy)carbonyl]amino-pentanoic acid tert-butyl ester (83436-46-8) Benzyloxycarbonyl (Cbz) group, 5-oxo C₁₇H₂₃NO₅ 321.37 Cbz group offers orthogonal protection compared to BOC; oxo group enhances electrophilicity

Functional and Reactivity Comparisons

  • Steric Effects : The BOC group in the target compound provides steric shielding to the amine, reducing undesired side reactions. In contrast, the Cbz group in CAS 83436-46-8 is bulkier and less stable under hydrogenation conditions .
  • Solubility : Methyl esters (e.g., target compound, CAS 101669-78-7) exhibit higher solubility in organic solvents like ethyl acetate and dichloromethane compared to tert-butyl esters (e.g., CAS 83436-46-8) .
  • Reactivity : The α,β-unsaturated ester in CAS 139628-22-1 undergoes Michael addition reactions, a feature absent in the saturated target compound .

Biological Activity

5-[[(1,1-dimethylethoxy)carbonyl]amino]pentanoic acid methyl ester (commonly referred to as Boc-5-Ava-OMe) is a compound of interest in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 85908-97-0
  • Synonyms : 5-(Boc-amino)-pentanoic acid methyl ester; Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various derivatives of pentanoic acid. Specifically, compounds similar to Boc-5-Ava-OMe have shown promising results against human pancreatic cancer cell lines. For instance, an investigation into related compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.051 µM to 0.066 µM against BxPC-3 and Panc-1 carcinoma cells. In contrast, the IC50 for normal human lung fibroblasts (WI38) was reported at 0.36 µM, indicating a selective toxicity towards cancer cells .

Enzyme Inhibition

The structural characteristics of Boc-5-Ava-OMe suggest potential enzyme inhibitory activity. Research on short α and β-mixed peptides has shown that modifications at the amino acid level can lead to significant inhibition of pancreatic lipase (PL), with some synthesized peptides achieving up to 92% inhibition compared to standard drugs like orlistat . This suggests that Boc-5-Ava-OMe may also possess similar enzyme inhibitory properties due to its structural framework.

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of Boc-5-Ava-OMe and related compounds:

StudyFindings
Anticancer Activity IC50 values for BxPC-3 and Panc-1 cells were 0.051 µM and 0.066 µM respectively, demonstrating potent anticancer effects .
Enzyme Inhibition Peptides with structures similar to Boc-5-Ava-OMe showed up to 92% inhibition of pancreatic lipase .
Mechanism Insights The presence of flat structural fragments in related compounds enhances DNA intercalation properties, contributing to anticancer efficacy .

Q & A

Q. How should researchers address inconsistent bioactivity results in cell-based assays using derivatives of this compound?

  • Variability may arise from differences in cellular permeability or esterase-mediated hydrolysis rates. Isotopic labeling (e.g., 14^{14}C-methyl ester) can track intracellular metabolism, while prodrug strategies (e.g., replacing methyl with p-nitrophenyl esters) enhance stability .

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